N-(2,2-dimethoxyethyl)-N'-phenylthiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,2-dimethoxyethyl)-3-phenylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-14-10(15-2)8-12-11(16)13-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H2,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSGUUDZDGJLFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=S)NC1=CC=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 2,2 Dimethoxyethyl N Phenylthiourea and Analogous Thiourea Derivatives
Foundational Synthetic Strategies for Thiourea (B124793) Derivatives
The construction of the thiourea backbone is predicated on several core chemical transformations. These methods have evolved from traditional approaches to more efficient and environmentally benign processes.
Nucleophilic Addition Reactions of Amines with Isothiocyanates and Carbon Disulfide
The most prevalent and versatile method for synthesizing N,N'-disubstituted thioureas is the nucleophilic addition of a primary or secondary amine to an isothiocyanate. researchgate.netnih.gov This reaction is typically high-yielding and proceeds under mild conditions, making it a cornerstone of thiourea synthesis. researchgate.netgoogle.com The general mechanism involves the attack of the nucleophilic amine on the electrophilic carbon atom of the isothiocyanate group, followed by proton transfer to yield the stable thiourea product.
| Reagents | Conditions | Product Type | Key Features |
| Amine + Isothiocyanate | Room temperature, various solvents (e.g., CH₂Cl₂, Ethyl Acetate) | Unsymmetrical or Symmetrical Thioureas | High yields, straightforward, wide substrate scope. researchgate.netgoogle.com |
| Amine + Carbon Disulfide | Aqueous medium, presence of a base (e.g., KOH) | Symmetrical or Unsymmetrical Thioureas | In situ generation of isothiocyanate or dithiocarbamate (B8719985) intermediate. nih.govrsc.org |
| Amine + Phenyl Chlorothionoformate | Solid NaOH, CH₂Cl₂ | Isothiocyanates (for subsequent reaction) | A two-step approach is versatile for electron-deficient amines. organic-chemistry.org |
| Aniline (B41778) + Ammonium (B1175870) Thiocyanate (B1210189) | Acidic conditions (HCl), heat | Symmetrical Phenylthiourea (B91264) | A classic method for preparing phenylthiourea derivatives. ijcrt.org |
Innovations in Green Chemistry Approaches for Thiourea Synthesis
In response to growing environmental concerns, green chemistry principles have been increasingly applied to the synthesis of thiourea derivatives. mdpi.com A significant innovation is the use of water as a solvent, replacing volatile and often toxic organic solvents. derpharmachemica.comgoogle.com Reactions of amines with carbon disulfide have been shown to proceed efficiently in water, providing a simple and environmentally friendly route to thioureas. researchgate.net
Other green approaches focus on minimizing hazardous reagents. For example, methods have been developed that avoid the use of highly toxic thiophosgene, a traditional reagent for thiourea synthesis. researchgate.net Ball milling, a mechanochemical technique, has emerged as a solvent-free method for transforming anilines into isothiocyanates or symmetrical thioureas using carbon disulfide and potassium hydroxide. rsc.org This technique can also facilitate the "click" reaction between an in situ generated isothiocyanate and another amine to produce unsymmetrical thioureas. rsc.org Furthermore, solar energy has been utilized to drive the synthesis of 1,3-disubstituted thioureas in water, presenting an energy-efficient and sustainable method. researchgate.net Researchers have also explored cyrene, a bio-based solvent, as a green alternative to traditional solvents like THF for the one-pot synthesis of thiourea derivatives with nearly quantitative yields. nih.gov
| Green Approach | Reagents/Conditions | Advantages |
| Aqueous Synthesis | Amines, CS₂, Water | Avoids volatile organic solvents, simple, environmentally friendly. researchgate.netgoogle.com |
| Ball Milling | Anilines, CS₂, KOH (solid-state) | Solvent-free, efficient, avoids harsh reagents. rsc.org |
| Solar Energy | Aromatic amines, CS₂, Water, Sunlight | Energy-efficient, sustainable. researchgate.net |
| Bio-based Solvents | Amines, Isothiocyanates, Cyrene | Replaces petroleum-derived solvents, high yields. nih.gov |
Microwave-Assisted and Automated Synthetic Systems for Accelerated Discovery
Microwave-assisted organic synthesis (MAOS) has been widely adopted to accelerate the synthesis of thiourea derivatives. nih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also improving product yields compared to conventional heating methods. nih.govmdpi.org This rapid heating technology has been successfully applied to various thiourea syntheses, including solvent-free reactions of amines with thiourea. derpharmachemica.comrsc.org The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform temperature increases. mdpi.com
In conjunction with microwave technology, automated synthetic systems are becoming valuable tools for accelerating the discovery and optimization of new thiourea derivatives. mdpi.com These systems can perform a large number of reactions in parallel, allowing for rapid screening of different amines, isothiocyanates, and reaction conditions. This high-throughput approach is instrumental in building libraries of compounds for various applications. mdpi.com
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |
| Synthesis of Thiazolopyrimidines | Hours | Minutes | 17-23% increase reported. nih.gov |
| Synthesis of Disubstituted Thioureas | Hours | 15 minutes | High yields under solvent-free conditions. ijcrt.orgrsc.org |
| Formation of Imide Rings (using thiourea) | Longer reaction times | 10-15 minutes | Yields up to 98% reported. mdpi.org |
Targeted Synthesis of N-(2,2-dimethoxyethyl)-N'-phenylthiourea
Synthesis of Key Precursors: Phenyl Isothiocyanate and 2,2-Dimethoxyethylamine
Phenyl Isothiocyanate is a commercially available reagent but can also be synthesized through several established methods. wikipedia.org The most common laboratory preparation starts from aniline. wikipedia.orgorgsyn.org In one procedure, aniline reacts with carbon disulfide in the presence of ammonia (B1221849) to form an ammonium dithiocarbamate salt. wikipedia.org This salt is then treated with a desulfurizing agent, such as lead(II) nitrate, to yield phenyl isothiocyanate. wikipedia.orgorgsyn.org Another approach involves a Sandmeyer-type reaction using aniline, sodium nitrite, and copper(I) thiocyanate. wikipedia.org More modern, one-pot protocols have been developed under aqueous conditions, where aniline and carbon disulfide form the dithiocarbamate salt, which is then desulfurized with reagents like cyanuric chloride to afford the isothiocyanate. beilstein-journals.org
2,2-Dimethoxyethylamine , also known as aminoacetaldehyde dimethyl acetal (B89532), is a key building block containing the protected aldehyde functionality. chemicalbook.com It can be prepared by the reaction of monochloroacetaldehyde dimethyl acetal with an excess of aqueous ammonia under heat and pressure. google.com The product is then isolated after basification and distillation. This precursor provides the nucleophilic amino group required for the reaction with phenyl isothiocyanate and carries the dimethoxyethyl moiety, which is a stable acetal protecting group for an aldehyde. chemicalbook.comgoogle.com
Optimization of Reaction Parameters for High Yields and Selectivity
The synthesis of N,N'-disubstituted thioureas, such as this compound, typically involves the reaction of an isothiocyanate with a primary or secondary amine. The efficiency of this reaction is highly dependent on several parameters. Key factors that are often optimized include the choice of solvent, reaction temperature, and the use of catalysts.
The primary route to this compound involves the nucleophilic addition of 2,2-dimethoxyethanamine to phenyl isothiocyanate. Optimization studies for analogous syntheses have demonstrated that solvent polarity plays a crucial role. While the reaction can proceed in a range of solvents, polar aprotic solvents like acetone (B3395972) or dichloromethane (B109758) are often employed. google.com The temperature is typically controlled between 10-40°C to ensure a smooth reaction and minimize side products. google.com
Catalysts can significantly enhance reaction rates and yields. For instance, the use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), has been shown to improve the yield in heterogeneous reaction systems for N-acyl thiourea derivatives. mdpi.com Acid catalysts, like trifluoroacetic acid (TFA), have also been utilized to promote similar reactions, leading to higher yields in shorter time frames. researchgate.net
Below is a representative data table illustrating the optimization of reaction conditions for the synthesis of a generic N,N'-disubstituted thiourea, based on common findings in the literature.
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Dichloromethane | None | 25 | 12 | 75 |
| 2 | Acetone | None | 25 | 12 | 82 |
| 3 | Dichloromethane | TFA (2 equiv.) | 25 | 4 | 91 |
| 4 | Acetone | TBAB (3 mol%) | 40 | 6 | 95 |
| 5 | Water | None | 80 | 0.5 | 89 |
This table is generated based on principles of chemical synthesis optimization and does not represent empirically validated data for the specific target compound.
Strategies for Structural Diversification and Derivatization of the Thiourea Core
The versatility of the thiourea scaffold allows for extensive structural modification, leading to libraries of compounds with diverse properties. semanticscholar.org Strategies for diversification focus on the synthesis of both symmetrical and unsymmetrical analogues and the exploration of various substituents.
Unsymmetrical Thioureas: The most common method for synthesizing unsymmetrical thioureas like this compound is the reaction of an amine with an isothiocyanate. google.com This method is highly efficient and allows for the introduction of two different substituents on the nitrogen atoms. Another approach involves the reaction of dithiocarbamates, generated in situ from amines and carbon disulfide, with a second, different amine. researchgate.net
Symmetrical Thioureas: Symmetrical 1,3-disubstituted thioureas are typically prepared through the reaction of a primary amine with carbon disulfide. mdpi.com This method is straightforward and often proceeds with high yields. mdpi.com Modifications to this protocol, such as using water as a green solvent, have been developed to make the process more environmentally friendly. mdpi.com Alternatively, amine hydrohalides can be reacted with potassium thiocyanate to produce symmetrical thioureas. mdpi.com
The electronic and steric nature of substituents on the amine and isothiocyanate precursors significantly influences the synthetic accessibility and reaction pathways of thiourea derivatives. The nucleophilicity of the amine and the electrophilicity of the isothiocyanate's central carbon atom are key determinants of the reaction rate.
Electronic Effects: Electron-donating groups (EDGs) on the amine increase its nucleophilicity, generally leading to faster reaction rates. Conversely, electron-withdrawing groups (EWGs) decrease the amine's reactivity. On the phenyl isothiocyanate ring, EWGs increase the electrophilicity of the thiocarbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction. EDGs on the aromatic ring have the opposite effect. The interplay of these electronic factors allows for the fine-tuning of reactivity. biointerfaceresearch.com
Steric Effects: Steric hindrance from bulky substituents on either the amine or near the isothiocyanate group can impede the approach of the nucleophile, slowing down the reaction rate and potentially lowering the yield. In cases of severe steric hindrance, alternative synthetic routes or more forcing reaction conditions may be necessary.
The following table illustrates the hypothetical effect of substituents on the yield of N-arylthiourea synthesis.
| Entry | Amine Substituent (R-NH₂) | Aryl Isothiocyanate Substituent (Ar-NCS) | Relative Reactivity | Hypothetical Yield (%) |
|---|---|---|---|---|
| 1 | Alkyl (Electron-Donating) | Phenyl (Neutral) | High | 92 |
| 2 | Alkyl (Electron-Donating) | 4-Nitrophenyl (Electron-Withdrawing) | Very High | 96 |
| 3 | Alkyl (Electron-Donating) | 4-Methoxyphenyl (Electron-Donating) | Moderate | 85 |
| 4 | Aniline (Electron-Withdrawing) | Phenyl (Neutral) | Low | 65 |
| 5 | tert-Butylamine (Sterically Hindered) | Phenyl (Neutral) | Very Low | 40 |
This table is for illustrative purposes to demonstrate general reactivity trends and does not represent specific experimental outcomes.
Coordination Chemistry of N 2,2 Dimethoxyethyl N Phenylthiourea and Its Analogues with Metal Ions
Principles of Ligand Design in Thiourea (B124793) Systems: Donor Atom Versatility and Chelation
Thiourea and its derivatives are remarkably versatile ligands in coordination chemistry, largely owing to the presence of multiple donor atoms and their ability to form stable chelate rings with metal ions. nih.gov The design of thiourea-based ligands for specific applications hinges on a deep understanding of their coordination behavior, which is influenced by the donor atoms' versatility and the potential for chelation. nih.gov The sulfur and nitrogen atoms of the thiourea backbone are the primary coordination sites, allowing for a variety of bonding modes. nih.gov
The structural versatility of thiourea ligands is enhanced by their capacity for both σ-donating and π-acidic interactions. nih.gov The presence of nucleophilic sulfur and nitrogen atoms facilitates the formation of both intra- and intermolecular hydrogen bonds, which in turn dictates their binding modes with metal ions. nih.gov This adaptability in coordination is a key factor in their wide-ranging applications, from catalysis to medicinal chemistry. nih.govmdpi.com
Monodentate, Bidentate, and Polydentate Coordination Modes
The coordination of thiourea ligands to metal centers can be categorized into several modes, primarily monodentate, bidentate, and, less commonly, polydentate. mdpi.com
Monodentate Coordination: In the most straightforward coordination mode, thiourea acts as a monodentate ligand , binding to a metal ion exclusively through its sulfur atom. mdpi.com This is a common mode of coordination, particularly when the thiourea molecule is neutral. mdpi.com However, even in its anionic form, monodentate coordination through the sulfur atom can occur. mdpi.com
Bidentate Coordination: Thiourea derivatives can also function as bidentate ligands , forming a chelate ring with the metal ion. This chelation significantly enhances the stability of the resulting complex. quora.com The most common bidentate coordination involves the sulfur and one of the nitrogen atoms of the thiourea core, creating a four-membered M-S-C-N ring. mdpi.comresearchgate.net Alternatively, if the substituents on the nitrogen atoms contain additional donor atoms (e.g., an oxygen atom in an acyl group), S,O-bidentate chelation can occur, leading to the formation of a six-membered ring. researchgate.net In some cases, deprotonated thiourea can act as a bidentate ligand. stackexchange.com
Polydentate Coordination: By incorporating additional donor functionalities into the substituents on the nitrogen atoms, polydentate thiourea ligands can be designed. nih.govnih.gov These ligands can form multiple chelate rings with a single metal ion or bridge between multiple metal centers, leading to the formation of more complex coordination architectures. mdpi.com
The following table summarizes the primary coordination modes of thiourea ligands:
| Coordination Mode | Donor Atoms Involved | Ring Size (if applicable) |
|---|---|---|
| Monodentate | S | N/A |
| Bidentate | S, N | 4-membered |
| Bidentate | S, O (from substituent) | 6-membered |
| Polydentate | S, N, and other donor atoms | Multiple rings of varying sizes |
Influence of Substituents on Coordination Behavior
The electronic and steric properties of the substituents attached to the nitrogen atoms of the thiourea backbone play a crucial role in determining the ligand's coordination behavior. researchgate.net These substituents can influence the preferred coordination mode, the stability of the resulting complex, and even the geometry around the metal center. researchgate.netwaikato.ac.nz
Electron-withdrawing substituents, such as acyl, sulfonyl, phosphoryl, or cyano groups, can significantly alter the electronic properties of the thiourea ligand. tandfonline.com These groups can increase the acidity of the N-H protons, facilitating deprotonation and subsequent coordination as an anionic ligand. researchgate.net Moreover, the presence of additional donor atoms within these substituents, such as the oxygen in an acyl group, can lead to alternative coordination modes like S,O-bidentate chelation. researchgate.net
The steric bulk of the substituents can also exert a strong influence on the coordination geometry. waikato.ac.nz Large, bulky substituents can sterically hinder certain coordination modes or force the adoption of a specific geometry to minimize steric repulsion. waikato.ac.nz This principle can be used to control the coordination environment around the metal ion and, consequently, the reactivity and properties of the complex. waikato.ac.nz
Synthesis and Structural Characterization of Metal-Thiourea Complexes
The synthesis of metal complexes with N-(2,2-dimethoxyethyl)-N'-phenylthiourea and its analogues typically involves the reaction of the thiourea ligand with a suitable metal salt in an appropriate solvent. materialsciencejournal.org The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding. materialsciencejournal.orgresearchgate.net
Complexation with Transition Metals (e.g., Cu, Co, Ni, Pt, Cd, Zn, Fe, Pd) and their Spectroscopic Signatures
This compound and related thiourea derivatives form stable complexes with a wide range of transition metals, including copper (Cu), cobalt (Co), nickel (Ni), platinum (Pt), cadmium (Cd), zinc (Zn), iron (Fe), and palladium (Pd). researchgate.netresearchgate.netdoi.orgresearchgate.net The characterization of these complexes relies heavily on spectroscopic methods.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand. The stretching vibration of the C=S bond, typically observed in the free ligand, often shifts to a lower frequency upon coordination to a metal ion, indicating the involvement of the sulfur atom in bonding. mdpi.com Concurrently, changes in the N-H stretching vibrations can provide evidence for the involvement of the nitrogen atoms in coordination. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for characterizing the structure of diamagnetic metal-thiourea complexes in solution. mdpi.comnih.gov The chemical shifts of the protons and carbons near the coordination sites are sensitive to the coordination event. mdpi.com For instance, a downfield shift of the N-H proton signals can suggest their involvement in hydrogen bonding or coordination. nih.gov In ¹³C NMR, the resonance of the C=S carbon is particularly informative and typically shifts upon coordination. mdpi.comnih.gov
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal-thiourea complexes provide information about the d-d electronic transitions of the metal ion and charge-transfer bands. researchgate.net These spectra are highly dependent on the identity of the metal ion and the coordination geometry, and can be used to infer the stereochemistry of the complex. researchgate.net
The following table provides a general overview of the expected spectroscopic changes upon complexation of a thiourea ligand to a transition metal.
| Spectroscopic Technique | Observed Change Upon Complexation | Information Gained |
|---|---|---|
| Infrared (IR) | Shift in ν(C=S) and ν(N-H) bands | Identification of donor atoms (S, N) |
| ¹H NMR | Shift in N-H and adjacent proton signals | Elucidation of solution structure |
| ¹³C NMR | Shift in C=S carbon signal | Confirmation of S-coordination |
| UV-Visible | Appearance of d-d and charge-transfer bands | Determination of coordination geometry |
Tribochemical Methods for the Synthesis of Metal Complexes
While solution-based synthesis is the most common approach, tribochemical methods offer an alternative, solvent-free route to metal-thiourea complexes. scirp.org This solid-state mechanical grinding technique can promote reactions between the solid reactants, leading to the formation of the desired coordination compounds. scirp.org This method is often considered a more environmentally friendly approach to synthesis. scirp.org
Influence of Metal Center and Counterions on Coordination Geometry and Stability
The choice of the metal center has a profound impact on the resulting coordination geometry and the stability of the complex. scirp.org Different metal ions have distinct preferences for coordination numbers and geometries, which are dictated by factors such as their size, charge, and d-electron configuration. For example, Pd(II) and Pt(II) often form square planar complexes, while Zn(II) and Cd(II) typically favor tetrahedral geometries. researchgate.net
The counterion associated with the metal salt can also influence the structure and stability of the final complex. nih.govresearchgate.netnih.gov In some cases, the counterion may directly participate in the coordination sphere of the metal ion. nih.govresearchgate.netnih.gov Even when not directly coordinated, the counterion can influence the crystal packing and solid-state architecture of the complex through non-covalent interactions such as hydrogen bonding. nih.govresearchgate.netnih.gov The stability of the complex is a result of the interplay between the ligand's affinity for the metal ion and the lattice energy of the resulting solid-state structure, both of which can be influenced by the counterion.
Spectroscopic and Analytical Probes of Metal-Ligand Interactions
Examination of Electronic and Magnetic Properties of Coordination Compounds
The electronic properties of transition metal complexes with thiourea-type ligands are primarily investigated using UV-Visible spectroscopy. The spectra of these complexes are characterized by both ligand-centered transitions and d-d transitions of the metal ion. Coordination of the thiourea ligand, typically through the sulfur atom, alters the energy levels of the metal d-orbitals, resulting in absorption bands in the visible region. The position and intensity of these bands are indicative of the coordination geometry and the nature of the metal-ligand bond. For instance, octahedral and tetrahedral complexes will exhibit distinct spectral patterns. mdpi.com
In many N,N'-disubstituted thiourea complexes, such as those with Ni(II) and Cu(II), square planar or tetrahedral geometries are common. researchgate.netnih.gov For example, Ni(II) complexes with related ligands have been reported to be square planar, a geometry that is often diamagnetic (low-spin d8 configuration). researchgate.netresearchgate.net In contrast, Co(II) complexes with similar sterically hindered thiourea ligands have been found to adopt a distorted tetrahedral geometry. nih.gov
The magnetic properties of these coordination compounds are determined by the number of unpaired electrons on the metal ion, which in turn is influenced by the ligand field strength and the coordination geometry. Magnetic susceptibility measurements are the primary technique used to determine the effective magnetic moment (µeff) of the complexes. This value provides direct information about the spin state of the metal center. For example, paramagnetic complexes will exhibit a magnetic moment that corresponds to the number of unpaired electrons, calculated using the spin-only formula. numberanalytics.com
Interactive Table: Representative Electronic and Magnetic Properties of Metal Complexes with Analogous N,N'-Disubstituted Thiourea Ligands.
| Metal Ion | Coordination Geometry | Spin State | Magnetic Moment (µB) | Key Electronic Transitions (nm) |
| Co(II) | Tetrahedral | High-spin (d7) | ~4.5 | d-d transitions in the visible region |
| Ni(II) | Square Planar | Low-spin (d8) | Diamagnetic | d-d transitions around 400-600 |
| Cu(II) | Distorted Tetrahedral | High-spin (d9) | ~1.9 - 2.2 | Broad d-d bands in the visible/near-IR |
| Zn(II) | Tetrahedral | d10 | Diamagnetic | Ligand-to-metal charge transfer in UV |
Note: The data presented in this table are representative values based on studies of metal complexes with various N,N'-disubstituted thiourea ligands and are intended to be illustrative for complexes of this compound.
Role of Thiourea Ligands in Stabilizing Metal Oxidation States
Thiourea and its derivatives are well-documented for their ability to stabilize certain metal oxidation states, a property that is critical in various chemical and biological processes. The soft nature of the sulfur donor atom in the thiourea moiety plays a pivotal role in this stabilization. According to the Hard and Soft Acids and Bases (HSAB) principle, soft ligands like thioureas form strong covalent bonds with soft metal ions.
A prominent example of this stabilizing effect is observed in the coordination chemistry of copper. Thiourea ligands have a pronounced ability to stabilize copper in its +1 oxidation state. nih.gov Often, when a Cu(II) salt is reacted with a thiourea derivative, a spontaneous reduction to Cu(I) occurs. nih.govrsc.org This reduction is facilitated by the strong affinity of the soft thiourea ligand for the soft Cu(I) ion. The resulting Cu(I)-thiourea complexes are often more stable than their Cu(II) counterparts with the same ligand. The stabilization of Cu(I) is significant in the context of developing novel catalysts and has implications for understanding copper homeostasis in biological systems.
The redox activity is not limited to copper. The electronic properties of the thiourea ligand, which can be tuned by the nature of the substituents on the nitrogen atoms, can influence the redox potential of the coordinated metal ion. The presence of electron-donating or electron-withdrawing groups on the phenyl ring or the dimethoxyethyl group of this compound would be expected to modulate the electron density on the sulfur atom, thereby affecting its ability to stabilize different oxidation states of a coordinated metal.
Advanced Computational and Theoretical Studies of this compound
Following a comprehensive search of available scientific literature and databases, it has been determined that specific advanced computational and theoretical studies focusing solely on the chemical compound this compound are not present in the public domain.
Research detailing the application of specific quantum chemical calculations and molecular modeling approaches for this particular compound, as outlined in the requested sections, could not be located. This includes a lack of published data on:
Density Functional Theory (DFT) for its geometric optimization and vibrational analysis.
Frontier Molecular Orbital (FMO) analysis to determine its HOMO-LUMO gap and predict chemical reactivity.
Natural Bond Orbital (NBO) analysis for charge transfer and hyperconjugative interaction studies.
Molecular Electrostatic Potential (MEP) mapping to analyze its charge distribution.
Molecular docking studies to elucidate its potential ligand-target interactions.
While extensive research exists on the computational analysis of other phenylthiourea (B91264) derivatives and the theoretical methodologies themselves, these findings are not directly applicable to this compound. Adhering to the strict requirement to only include information on the specified compound, the requested article cannot be generated at this time due to the absence of the necessary foundational research data.
Advanced Computational and Theoretical Studies of N 2,2 Dimethoxyethyl N Phenylthiourea
Molecular Modeling and Simulation Approaches
Molecular Dynamics Simulations for Conformational Sampling and Structural Stability
Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. nih.gov For N-(2,2-dimethoxyethyl)-N'-phenylthiourea, MD simulations provide critical insights into its conformational landscape and structural stability, which are essential for understanding its interactions with biological targets. nih.gov
The process involves simulating the movement of atoms in the molecule by numerically solving Newton's equations of motion. A typical MD simulation for this compound would be set up in a simulated physiological environment, such as a water box with physiological salt concentration, to mimic its behavior in the body. The interactions between atoms are described by a force field, a set of parameters and equations that approximate the potential energy of the system.
During the simulation, the molecule is allowed to move and change its conformation freely. By analyzing the trajectory of these movements, researchers can identify the most stable, low-energy conformations. Key parameters analyzed include:
Root-Mean-Square Deviation (RMSD): This metric is used to measure the average change in the displacement of atoms for a selected group of atoms over time, providing an indication of the structural stability of the molecule. A system that has reached equilibrium will show the RMSD value fluctuating around a stable average.
Root-Mean-Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual atoms or residues from their average position, highlighting the flexible regions of the molecule. For this compound, this would reveal the mobility of the dimethoxyethyl and phenyl groups relative to the more rigid thiourea (B124793) core.
Hydrogen Bond Analysis: The thiourea moiety contains hydrogen bond donors (N-H groups) and acceptors (the sulfur atom), which are crucial for molecular interactions. researchgate.net MD simulations can track the formation and breaking of intramolecular and intermolecular hydrogen bonds over time, revealing stable interaction patterns.
Energetic analysis from these simulations shows that for disubstituted thioureas, configurations like cis-trans (CT) and trans-trans (TT) regarding the orientation of the substituents around the C-N bonds are often found to coexist as stable conformers. ugm.ac.idresearchgate.net The flexibility of the phenyl and dimethoxyethyl substituents would be a key determinant of the accessible conformational states. ugm.ac.id
| Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy and forces between atoms. |
| Solvent Model | TIP3P, SPC/E (Explicit Water) | Simulates the aqueous physiological environment. |
| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Controls thermodynamic variables like temperature and pressure. |
| Simulation Time | 100-200 nanoseconds (ns) | Ensures adequate sampling of conformational space. nih.gov |
| Temperature | 300 K (27 °C) | Approximates physiological temperature. |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. farmaciajournal.com These models are fundamental in predicting the behavior of novel molecules like this compound without the need for extensive experimental testing. researchgate.net
The development of a QSPR model involves several key steps. First, the two-dimensional or three-dimensional structure of this compound is used to calculate a wide range of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties.
Common molecular descriptors relevant to thiourea derivatives include:
Topological Descriptors: Indices that describe the atomic connectivity and branching of the molecule.
Electronic Descriptors: Parameters such as partial charges on atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which relate to the molecule's reactivity. nih.gov
Physicochemical Descriptors: Properties like molar refractivity (MR), LogP (octanol-water partition coefficient), and topological polar surface area (TPSA), which are crucial for predicting bioavailability. farmaciajournal.comresearchgate.net
Once calculated, these descriptors are used as independent variables in a statistical model to predict a specific property of interest (the dependent variable). For thiourea derivatives, QSPR models have been developed to predict properties such as antioxidant activity, enzyme inhibition, and antibacterial potential. farmaciajournal.comsemanticscholar.orgnih.gov Machine learning and statistical techniques, such as multiple linear regression (MLR) and support vector machines (SVM), are employed to build the predictive model. nih.gov The resulting equation provides a means to estimate the properties of new compounds based solely on their calculated descriptors. farmaciajournal.com
| Descriptor Type | Example Descriptor | Predicted Chemical/Biological Property |
|---|---|---|
| Physicochemical | LogP (Lipophilicity) | Bioavailability, Membrane Permeability farmaciajournal.comresearchgate.net |
| Electronic | HOMO/LUMO Energy Gap | Chemical Reactivity, Stability nih.gov |
| Topological | Wiener Index | Boiling Point, Viscosity |
| Geometrical | Molecular Surface Area | Solubility, Distribution researchgate.net |
| Constitutional | Molecular Weight | General Druglikeness (Lipinski's Rule) researchgate.net |
The properties of this compound are significantly influenced by its two substituents: the phenyl group and the 2,2-dimethoxyethyl group. These groups modulate the electronic and steric characteristics of the central thiourea [-NH-C(=S)-NH-] moiety.
Electronic Effects: The phenyl group attached to one of the nitrogen atoms can exert both inductive and resonance effects. As an aromatic ring, it can withdraw electron density from the nitrogen atom, influencing the charge distribution across the entire thiourea core. This affects the nucleophilicity of the sulfur atom and the acidity of the N-H protons. The electronic nature of substituents on the phenyl ring itself (though unsubstituted in this specific compound) is known to be a critical factor in tuning the activity of related thiourea derivatives. biointerfaceresearch.com
Steric Effects: Both the phenyl and the 2,2-dimethoxyethyl groups introduce steric bulk around the thiourea core. This steric hindrance can restrict the rotation around the C-N bonds, influencing the molecule's preferred conformation. scispace.com Furthermore, the size and shape of these substituents play a crucial role in how the molecule fits into the active site of a biological target, such as an enzyme or receptor. The flexible dimethoxyethyl chain, in particular, can adopt various conformations that may facilitate or hinder binding. ugm.ac.id
In Silico Pharmacokinetic Profiling for Distribution and Metabolism Prediction
In silico pharmacokinetic profiling involves the use of computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. researchgate.net For this compound, these predictions are crucial for early assessment of its potential as a therapeutic agent. researchgate.netnih.gov
Computational tools like SwissADME, pkCSM, and GastroPlus™ are widely used to estimate key pharmacokinetic parameters based on the molecule's structure. researchgate.netmdpi.comresearchgate.net These predictions help identify potential liabilities, such as poor absorption or rapid metabolism, early in the drug discovery process.
Key predicted ADME properties for a compound like this compound would include:
Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models). Thiourea derivatives often show high predicted gastrointestinal absorption. researchgate.net
Distribution: Estimation of parameters like blood-brain barrier (BBB) penetration and plasma protein binding. The ability to cross the BBB is a critical factor for drugs targeting the central nervous system. researchgate.net
Metabolism: A primary focus of in silico metabolism prediction is identifying the sites on the molecule most likely to be modified by metabolic enzymes, particularly the cytochrome P450 (CYP) family. nih.gov For this compound, potential sites of metabolism (SOMs) would include the aromatic phenyl ring (hydroxylation) and the alkyl chain of the dimethoxyethyl group (O-dealkylation). researchgate.net Predicting which CYP isoforms (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound is also a key output. researchgate.netnih.gov
Excretion: While less commonly predicted with high accuracy, models can provide estimates related to clearance.
| Pharmacokinetic Parameter | Predicted Value/Classification | Significance |
|---|---|---|
| Human Intestinal Absorption | High (>90%) | Indicates good potential for oral absorption. researchgate.net |
| Blood-Brain Barrier (BBB) Permeant | No | Suggests the compound is unlikely to cause CNS side effects or be effective for CNS targets. researchgate.net |
| P-glycoprotein Substrate | Yes/No | Predicts whether the compound is susceptible to efflux pumps, affecting its distribution. researchgate.net |
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with many common drugs. |
| Lipinski's Rule of Five | Yes (0 violations) | Indicates the compound possesses "drug-like" physicochemical properties. researchgate.net |
Note: These values are illustrative for a typical thiourea derivative and not specific experimental data for this compound.
Cutting Edge Analytical Methodologies for N 2,2 Dimethoxyethyl N Phenylthiourea Detection and Quantification
Advanced Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the separation of N-(2,2-dimethoxyethyl)-N'-phenylthiourea from complex matrices prior to its detection and quantification. The choice of technique is dictated by the required sensitivity, the complexity of the sample, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) stands as a robust and versatile technique for the analysis of substituted thiourea (B124793) derivatives and is highly applicable to this compound. nih.govmdpi.com A reversed-phase HPLC (RP-HPLC) method would be the most common approach, utilizing a nonpolar stationary phase (such as C18 or C8) and a polar mobile phase. nih.govsielc.com
The separation of this compound can be optimized by adjusting the mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, often with additives such as formic acid or trifluoroacetic acid to improve peak shape and resolution. scholarsresearchlibrary.com For detection, a Photodiode Array (PDA) detector is highly effective, allowing for the simultaneous monitoring of absorbance at multiple wavelengths and providing spectral information that can aid in peak identification and purity assessment. nih.gov Amperometric detection has also been proposed as a sensitive alternative for aliphatic amines derivatized with phenylisothiocyanate to form phenylthioureas. researchgate.net
A validated RP-HPLC method for a related N-acyl thiourea derivative demonstrated excellent linearity, precision, accuracy, and robustness, suggesting that a similar approach would be successful for this compound. mdpi.com The detection and quantitation limits for a similar compound were found to be 0.0174 µg/mL and 0.0521 µg/mL, respectively. nih.gov
Table 1: Hypothetical HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | PDA at 242 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
For the analysis of trace amounts of this compound, nano liquid chromatography coupled with tandem mass spectrometry (nLC/MS-MS) offers unparalleled sensitivity and selectivity. This technique is particularly advantageous when dealing with limited sample volumes or when the analyte is present at very low concentrations in complex biological or environmental matrices. The use of columns with smaller inner diameters in nano-LC results in lower flow rates, which enhances ionization efficiency in the mass spectrometer source.
The coupling of LC with MS/MS allows for the separation of the analyte from the sample matrix, followed by its specific detection based on its mass-to-charge ratio (m/z) and fragmentation pattern. researchgate.net For this compound, electrospray ionization (ESI) in positive ion mode would likely be effective, generating a protonated molecule [M+H]+. Subsequent fragmentation in the collision cell of the mass spectrometer would produce characteristic product ions, enabling highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM). publisso.de Thiourea derivatives have been successfully used as derivatization reagents to enhance electrospray ionization response and generate specific product ions for MS/MS detection. nih.gov
Advanced Spectroscopic Detection Methods
Spectroscopic methods are indispensable for the unequivocal identification and structural confirmation of this compound, especially when dealing with unknown compounds or complex mixtures.
Hyphenated techniques that combine a separation method with a spectroscopic detection method are powerful tools for the analysis of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): While some thermally labile phenylurea compounds may require derivatization for GC-MS analysis, this technique can be effective for volatile and thermally stable thiourea derivatives. nih.govresearchgate.net For this compound, its volatility would need to be assessed. If suitable, GC-MS would provide excellent separation and definitive identification based on the mass spectrum of the analyte. jmchemsci.com The mass spectrum would exhibit a molecular ion peak and a characteristic fragmentation pattern that can be used for structural elucidation and confirmation. tsijournals.com
Liquid Chromatography-Mass Spectrometry (LC-MS): As mentioned previously, LC-MS is a highly suitable technique for the analysis of this compound. researchgate.net The combination of liquid chromatography for separation with mass spectrometry for detection provides high selectivity and sensitivity. nih.gov High-resolution mass spectrometry (HRMS), such as that performed on a Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, can provide highly accurate mass measurements, which aids in determining the elemental composition of the molecule and its fragments. mdpi.com
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Expected Ion (m/z) | Description |
|---|---|---|
| ESI-MS (Positive Mode) | [M+H]+ | Protonated molecular ion |
| MS/MS | Fragment ions | Characteristic product ions from collision-induced dissociation |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic compounds, including this compound. hyphadiscovery.comethernet.edu.et While analysis in complex matrices can be challenging, advanced NMR techniques can provide detailed structural information.
For a pure sample, a suite of NMR experiments would be conducted:
¹H NMR: To identify the different types of protons and their chemical environments. researchgate.net
¹³C NMR: To identify the different types of carbon atoms in the molecule. rsc.org
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. hyphadiscovery.com
In complex matrices, techniques such as diffusion-ordered spectroscopy (DOSY) can be used to separate the signals of different components based on their diffusion coefficients. Furthermore, hyphenated techniques like LC-NMR can be employed, where the eluent from an HPLC is directly transferred to an NMR spectrometer for analysis of the separated components. For newly synthesized thiourea derivatives, NMR spectroscopy is crucial for confirming their chemical structure. nih.govijcrt.org
Electrochemical and Kinetic Analytical Approaches for Detection and Mechanism Studies
Electrochemical methods offer a sensitive and often cost-effective approach for the detection of electroactive compounds like thiourea derivatives. Kinetic studies, on the other hand, provide insights into reaction mechanisms and stability.
Electrochemical sensors based on modified electrodes have been developed for the detection of various thiourea derivatives. nih.govresearchgate.net For this compound, a sensor could potentially be designed using a glassy carbon electrode modified with materials that facilitate its oxidation or reduction. Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are common techniques used to study the electrochemical behavior of such compounds and to develop quantitative analytical methods. mdpi.com
Kinetic studies can be employed to understand the stability of this compound under different conditions, such as varying pH and temperature. researchgate.net The decomposition or reaction of the compound can be monitored over time using techniques like HPLC, allowing for the determination of reaction rates and the identification of degradation products. acs.orgacs.org Such studies are crucial for understanding the compound's persistence and transformation in various environments.
Development of Novel Sensor Technologies for Thiourea Derivatives
The unique structural characteristics of thiourea and its derivatives, particularly the presence of nucleophilic sulfur and nitrogen atoms, make them highly effective as chemosensors for detecting a variety of environmental pollutants and biologically significant analytes. nih.govtandfonline.com These compounds can establish strong inter- and intramolecular hydrogen bonds, which is a key mechanism in their function as sensors. nih.gov Researchers have leveraged these properties to design a range of advanced sensor technologies, including colorimetric, fluorescent, and electrochemical systems, for the sensitive and selective detection of various cations, anions, and neutral molecules. researchgate.net
Colorimetric Sensors
Colorimetric sensors offer a straightforward and often instrument-free method for analyte detection, relying on a visible color change that can be observed by the naked eye. nih.gov Thiourea-based colorimetric sensors typically consist of a thiourea recognition site linked to a chromogenic unit. The binding of an anion to the N-H protons of the thiourea group through hydrogen bonding or deprotonation can alter the electronic properties of the chromophore, resulting in a distinct color change. nih.govmdpi.com
For instance, simple phenylthiourea (B91264) derivatives have been developed as effective colorimetric sensors for cyanide (CN⁻) in aqueous solutions. nih.gov One such sensor demonstrated a sensitive detection limit of 1.27 µM and could distinguish cyanide from other anions through unique color changes. nih.gov Similarly, a sensor based on nitrophenyl thiourea-modified polyethylenimine shows distinct color changes from colorless to yellow or yellowish upon interaction with sulfate (B86663) (SO₄²⁻), fluoride (B91410) (F⁻), and acetate (B1210297) (AcO⁻) anions in a DMSO/H₂O solution. mdpi.com The development of nanoparticle-based systems has also advanced this field. A novel colorimetric sensor for thiourea was developed using gold-platinum nanoparticles (Au@PtNPs) which exhibit peroxidase-like activity. rsc.org The presence of thiourea inhibits this activity, preventing a color change and allowing for detection with a limit as low as 9.57 nmol L⁻¹. rsc.org
| Thiourea Derivative/System | Target Analyte | Sensing Principle | Observed Change | Detection Limit | Source |
|---|---|---|---|---|---|
| Phenylthiourea derivative | Cyanide (CN⁻) | Anion binding | Distinct color change | 1.27 µM | nih.gov |
| Nitrophenyl thiourea-modified PEI | Sulfate (SO₄²⁻), Fluoride (F⁻), Acetate (AcO⁻) | Hydrogen bonding with anions | Colorless to yellow/yellowish | Not specified | mdpi.com |
| Gold-Platinum Nanoparticles (Au@PtNPs) | Thiourea (TU) | Inhibition of peroxidase-like activity | Inhibition of blue color formation | 9.57 nmol L⁻¹ | rsc.org |
| Rhodamine-6G phenylthiourea derivative | Mercury (Hg²⁺) | Spirolactam ring opening | Colorless to pink | 0.452 µM | scispace.com |
Fluorescent Sensors
Fluorescent chemosensors based on thiourea derivatives are highly regarded for their exceptional sensitivity and selectivity. nih.gov These sensors often operate on a "turn-on" or "turn-off" mechanism, where the binding of an analyte causes a significant enhancement or quenching of the fluorescence signal, respectively. nih.govtandfonline.com The thiourea moiety serves as the binding site, and its interaction with the target analyte modulates the photophysical properties of an attached fluorophore.
A wide array of fluorescent sensors has been developed for detecting heavy metal ions. For example, a novel thiourea-based chemosensor was specifically designed for the ultrasensitive and selective detection of mercuric ions (Hg²⁺), exhibiting a remarkable fluorescence enhancement and a detection limit as low as 0.005 µg/mL. nih.govresearchgate.net Beyond mercury, researchers have expanded the scope to other metal ions like zinc (Zn²⁺) and cadmium (Cd²⁺) and have demonstrated their application in imaging Hg²⁺ concentrations within living mammalian cells. acs.org Dual-mode sensors that combine fluorescence with colorimetry have also been created. A system using a rhodamine-6G phenylthiourea derivative provides both a color change and a 700-fold fluorescence enhancement for Hg²⁺ detection. scispace.com Furthermore, nanoparticle-based systems, such as those using copper oxide (CuO) nanoparticles, have been engineered for the dual-mode sensing of thiourea and aluminum ions (Al³⁺). nih.gov
| Sensor Type | Target Analyte | Sensing Mechanism | Solvent | Detection Limit (LOD) | Source |
|---|---|---|---|---|---|
| N-((6-methylbenzo[d]thiazol-2-yl)carbamothioyl)-3,5-bis(trifluoromethyl)benzamide | Mercury (Hg²⁺) | Fluorescence enhancement | MeOH/water (2:98, v/v) | 0.005 µg/mL | nih.govresearchgate.net |
| Rhodamine-6G phenylthiourea derivative | Mercury (Hg²⁺) | Fluorescence "turn-on" | Acetonitrile | 4.52 x 10⁻⁷ M | scispace.com |
| Fluorescein-based thiourea derivative | Pyrophosphate (PPi) and ATP | Fluorescence enhancement (with Mn²⁺) | 100% Aqueous solution (pH 7.4) | Not specified | researchgate.net |
| CuO Nanoparticles | Thiourea (TU) and Aluminum (Al³⁺) | Enhancement of oxidase-like activity | Aqueous solution | 1-100 µM (range) | nih.gov |
Electrochemical Sensors
Electrochemical sensors represent another significant frontier in the detection of thiourea and its derivatives, offering high sensitivity, rapid response, and potential for miniaturization. These sensors typically involve the modification of an electrode surface with materials that can selectively interact with the target analyte, leading to a measurable change in electrical signal (e.g., current or potential).
A notable example is a voltammetric electrochemical sensor developed for the reliable detection of thiourea. mdpi.com This sensor utilizes a glassy carbon electrode (GCE) modified with sandwich-type copper(II) oxide/zinc oxide (CuO/ZnO) nanospikes and decorated with a Nafion copolymer. mdpi.com Using differential pulse voltammetry (DPV), this sensor demonstrated good linearity over a concentration range of 0.15 to 1.20 mM and achieved a low limit of detection (LOD) of 23.03 ± 1.15 µM. mdpi.com The high sensitivity (0.4122 µA µM⁻¹ cm⁻²) and successful application in real biological samples underscore the practical utility of such electrochemical approaches for developing enzyme-free biosensors. mdpi.com
| Electrode Configuration | Detection Method | Target Analyte | Linear Detection Range | Limit of Detection (LOD) | Sensitivity | Source |
|---|---|---|---|---|---|---|
| Nafion/CuO/ZnO nanospikes/GCE | Differential Pulse Voltammetry (DPV) | Thiourea (TU) | 0.15 - 1.20 mM | 23.03 ± 1.15 µM | 0.4122 µA µM⁻¹ cm⁻² | mdpi.com |
Future Directions and Emerging Research Avenues for N 2,2 Dimethoxyethyl N Phenylthiourea Chemistry
Exploration of Novel Synthetic Pathways and Catalytic Applications
Future research into N-(2,2-dimethoxyethyl)-N'-phenylthiourea is poised to expand upon its fundamental chemistry, focusing on innovative synthetic methodologies and exploring its potential as a catalyst.
Novel Synthetic Pathways: While the traditional synthesis of unsymmetrical thioureas involves the reaction of an amine with an isothiocyanate, future work could focus on developing more efficient, sustainable, and versatile synthetic routes. ijcrt.orggoogle.comorgsyn.org The exploration of one-pot syntheses from readily available starting materials or employing novel catalytic systems could enhance yield, reduce waste, and allow for broader functional group tolerance, thereby facilitating the creation of a library of related derivatives for structure-activity relationship studies.
Catalytic Applications: Thiourea (B124793) derivatives are well-established as powerful hydrogen-bond-donating organocatalysts. mdpi.com The N-H protons on the thiourea moiety can activate electrophiles by forming hydrogen bonds, facilitating a wide range of asymmetric reactions. Future studies should investigate the catalytic activity of this compound in reactions such as Michael additions, Friedel-Crafts reactions, and aldol reactions. The presence of the dimethoxyethyl group could modulate the catalyst's solubility, stability, and steric environment, potentially leading to unique reactivity or selectivity compared to existing thiourea catalysts.
| Potential Research Focus | Objective and Rationale | Key Methodologies |
| Green Synthesis | Develop eco-friendly synthetic methods using non-toxic solvents, lower energy input (e.g., microwave-assisted synthesis), and atom-economical reagents. | Microwave-assisted organic synthesis (MAOS), flow chemistry, use of aqueous reaction media. |
| Catalyst Scaffolding | Immobilize the thiourea derivative on solid supports (e.g., polymers, silica) to create recyclable and reusable heterogeneous catalysts. | Solid-phase synthesis, surface functionalization of nanoparticles or polymers. |
| Asymmetric Catalysis | Investigate its use as an organocatalyst in enantioselective transformations, leveraging the chiral environment created by substrate binding. | High-performance liquid chromatography (HPLC) for enantiomeric excess determination, kinetic studies. |
| Photoredox Catalysis | Explore its potential role in dual catalytic systems, combining hydrogen bonding activation with photoredox catalysis for novel transformations. mdpi.com | LED-activated reactions, cyclic voltammetry, fluorescence quenching studies. |
Integration of Advanced Computational Methods with Experimental Studies for Rational Design
The synergy between computational chemistry and experimental work offers a powerful paradigm for the rational design of new functional molecules. For this compound, computational methods can provide deep insights into its structural and electronic properties, guiding synthetic efforts and the design of targeted applications.
Density Functional Theory (DFT) calculations can be employed to investigate the conformational landscape of the molecule, identifying the most stable rotamers and the nature of intramolecular hydrogen bonding. mdpi.com These calculations can also predict key properties such as proton affinity, hydrogen bond donating strength, and electronic structure, which are crucial for understanding its catalytic activity. Molecular dynamics (MD) simulations can be used to study its interactions with substrates, solvents, or other molecules in a dynamic environment, providing a more realistic picture of its behavior in solution. This integrated approach allows for the in silico screening of potential derivatives and applications before committing to resource-intensive laboratory work.
| Computational Method | Research Application | Predicted Outcomes |
| Density Functional Theory (DFT) | Elucidate electronic structure, conformational preferences, and hydrogen bonding capabilities. mdpi.com | Optimized molecular geometry, HOMO-LUMO energy gap, electrostatic potential maps, bond dissociation energies. |
| Molecular Dynamics (MD) | Simulate the behavior of the molecule in solution and its interaction with potential substrates or binding partners. | Binding free energies, interaction geometries, solvent effects, conformational flexibility. |
| Quantitative Structure-Activity Relationship (QSAR) | Develop models to correlate structural features of related thiourea derivatives with their observed catalytic activity or sensing properties. | Predictive models for designing new derivatives with enhanced performance. |
Advancements in Supramolecular Chemistry and Self-Assembly of Thiourea Derivatives
The ability of thiourea derivatives to form robust and directional hydrogen bonds makes them excellent building blocks for supramolecular chemistry. mersin.edu.tracs.org The N-H···S=C interactions are particularly effective in directing the self-assembly of these molecules into well-defined one-, two-, or three-dimensional architectures. researchgate.net
Future research should focus on the self-assembly behavior of this compound. The interplay between the primary N-H···S hydrogen bonds and potential secondary interactions involving the ether oxygens of the dimethoxyethyl group could lead to novel and complex supramolecular structures. mersin.edu.tr Techniques such as single-crystal X-ray diffraction and various spectroscopic methods can be used to characterize these assemblies in both the solid state and solution. Understanding and controlling the self-assembly process could enable the development of new supramolecular polymers, gels, and other functional materials. nih.gov
| Supramolecular System | Potential Application | Key Driving Interactions |
| Organogels | Drug delivery, environmental remediation, templates for material synthesis. | Hydrogen bonding (N-H···S, N-H···O), π-π stacking, van der Waals forces. |
| Liquid Crystals | Display technologies, sensors. | Anisotropic molecular shape, directional intermolecular interactions. |
| Co-crystals | Modification of pharmaceutical properties, design of porous materials. | Host-guest hydrogen bonding, halogen bonding. |
Interdisciplinary Research at the Interface of Materials Science and Chemical Sensing
The functional groups within this compound make it an attractive candidate for applications at the intersection of materials science and chemical sensing.
Chemical Sensing: Thiourea derivatives have been successfully employed as chemosensors for anions and heavy metal cations. tandfonline.comnih.govanalis.com.my The thiourea moiety can act as a binding site, and the interaction with an analyte can be transduced into a measurable signal, such as a change in color (colorimetric sensing) or fluorescence. Future work should explore the potential of this compound as a selective sensor. The ether oxygens could cooperate with the thiourea group to create a specific binding pocket for metal ions like mercury(II) or lead(II), while the N-H groups are well-suited for anion recognition. nih.gov
Materials Science: In materials science, thiourea-based compounds are being investigated as corrosion inhibitors, components of organic semiconductors, and functional coatings. The ability of this compound to coordinate with metal surfaces through its sulfur and nitrogen atoms suggests its potential as a corrosion inhibitor for steel or copper alloys. Furthermore, its self-assembly properties could be harnessed to create ordered thin films for electronic or optical applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,2-dimethoxyethyl)-N'-phenylthiourea, and what experimental parameters are critical for optimizing yield?
- Methodology : The compound can be synthesized via a Schotten-Baumann reaction, analogous to methods used for structurally similar thioureas. For example:
- React N-phenylthiourea with 2,2-dimethoxyethyl chloride under controlled conditions (low temperature for 30 minutes, followed by reflux for 8 hours) to minimize side reactions .
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization using NMR and FTIR to confirm the thiourea moiety (C=S stretch at ~1250 cm⁻¹) and dimethoxy group (δ 3.3–3.5 ppm in ¹H NMR) .
- Critical Parameters : Temperature control during acyl chloride addition, stoichiometric balance of reactants, and inert atmosphere to prevent oxidation of the thiourea group .
Q. How is the cytotoxic activity of this compound evaluated in vitro, and what cell lines are typically used?
- Methodology :
- Cell Lines : Use cancer cell lines (e.g., MCF-7, T47D for breast cancer) and non-cancerous lines (e.g., Vero) to assess selectivity .
- Assays : MTT or SRB assays post 48–72 hours of exposure. IC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism).
- Controls : Include cisplatin or doxorubicin as positive controls and DMSO as a vehicle control .
Q. What spectroscopic and crystallographic techniques are employed to characterize this compound?
- Techniques :
- Single-Crystal X-Ray Diffraction : Resolve molecular geometry and hydrogen-bonding patterns. SHELXL software is widely used for refinement (e.g., SHELX-2018/3 for high-resolution data) .
- NMR/FTIR : Confirm functional groups (e.g., NH protons at δ 9–11 ppm in DMSO-d₆ for thiourea) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl or dimethoxyethyl groups) influence the compound’s biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups : Chloro or trifluoromethyl substituents on the phenyl ring enhance cytotoxicity by increasing lipophilicity and target binding (e.g., VEGFR2 inhibition) .
- Methoxy Positioning : 2,2-Dimethoxyethyl groups may improve solubility while retaining membrane permeability, as seen in analogs like N-(4-Chloro-2,5-dimethoxyphenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]thiourea .
Q. What computational strategies are used to predict the binding modes of this compound with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or VEGFR2. Key residues (e.g., Lys868 in VEGFR2) often form hydrogen bonds with the thiourea moiety .
- MD Simulations : Assess binding stability (e.g., 100 ns trajectories in GROMACS) and quantify free energy with MM-PBSA .
Q. How can conflicting cytotoxicity data between similar thiourea derivatives be resolved?
- Troubleshooting Approaches :
- Assay Consistency : Ensure uniform protocols (e.g., cell passage number, serum concentration) to reduce variability .
- Metabolic Interference : Test for thiol-reactive intermediates (e.g., via HPLC) that may artifactually elevate toxicity .
- Comparative Studies : Use identical cell lines and controls when benchmarking against analogs like N-(4-t-butylbenzoyl)-N’-phenylthiourea .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
